N-(3-cyanothiophen-2-yl)pentanamide
Description
N-(3-cyanothiophen-2-yl)pentanamide is a thiophene-based amide derivative featuring a pentanoyl group attached to the 2-amino position of a 3-cyanothiophene scaffold. This compound belongs to a class of molecules designed for pharmaceutical applications, particularly as kinase inhibitors targeting receptors such as EGFR and HER2 . Its synthesis typically involves the activation of a carboxylic acid (e.g., pentanoic acid) to an acyl chloride, followed by coupling with 3-cyanothiophen-2-amine under standard amide-forming conditions . The presence of the electron-withdrawing cyano group on the thiophene ring enhances electrophilic reactivity, which may contribute to its bioactivity.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-3-4-9(13)12-10-8(7-11)5-6-14-10/h5-6H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKCPPDVBPRXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)pentanamide can be achieved through several methods. One common approach involves the reaction of 3-cyano-2-thiophenecarboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)pentanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)pentanamide involves its interaction with molecular targets and pathways. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(4-Methoxyphenyl)Pentanamide (N4MP)
- Structure : Pentanamide group linked to a 4-methoxyphenylamine core.
- Activity : Demonstrates anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with lower cytotoxicity in human and animal cell lines .
- Toxicity: IC₅₀ values in cell lines exceed those of albendazole, indicating improved safety .
N4-Valeroylsulfonamide Derivatives (e.g., Compounds 22–25)
- Structure : Pentanamide (valeroyl) group attached to sulfonamide-functionalized phenyl rings (e.g., sulfadiazine, sulfathiazole) .
- Key Properties :
N-(3-Cyanothiophen-2-yl)benzamide
- Structure: Benzamide analog of the target compound, replacing pentanoyl with benzoyl .
- Key Properties: Molecular weight: 228.27 g/mol, logP = 2.18, polar surface area = 40.18 Ų .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Structure : Acetamide derivative with a thiophene substituent .
- Synthesis: Two-step process involving thiophene acetic acid activation and coupling with 3-cyanothiophen-2-amine .
- Applications : Serves as a precursor for bioactive molecules but lacks explicit pharmacological data in the evidence.
Comparative Analysis Table
Pharmacological and Physicochemical Insights
- Electrophilic Reactivity: The 3-cyano group on the thiophene ring in this compound enhances its ability to interact with biological targets, contrasting with the electron-donating methoxy group in N4MP .
- Solubility and Permeability : The pentanamide chain in the target compound likely improves lipophilicity (logP ~2–3 estimated) compared to the more polar sulfonamide derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
